Bienvenue dans la boutique en ligne BenchChem!

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea

Drug Design ADME Prediction Lipophilicity

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea (CID is a synthetic diaryl urea derivative that incorporates a 1,1-dioxidoisothiazolidin-2-yl (γ-sultam) moiety at the 5-position of a 2-methylphenyl ring and a p-tolyl group on the distal urea nitrogen. This substitution pattern distinguishes it from simpler N,N′-diphenylureas and from sultam-bearing analogs that lack the ortho-methyl substituent or carry alternative aryl groups.

Molecular Formula C18H21N3O3S
Molecular Weight 359.44
CAS No. 1203238-35-0
Cat. No. B2360156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea
CAS1203238-35-0
Molecular FormulaC18H21N3O3S
Molecular Weight359.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
InChIInChI=1S/C18H21N3O3S/c1-13-4-7-15(8-5-13)19-18(22)20-17-12-16(9-6-14(17)2)21-10-3-11-25(21,23)24/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22)
InChIKeyMRAWASSSUOZFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea (CAS 1203238-35-0): Structural Identity, Computed Properties, and Research-Grade Availability


1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea (CID 30375019) is a synthetic diaryl urea derivative that incorporates a 1,1-dioxidoisothiazolidin-2-yl (γ-sultam) moiety at the 5-position of a 2-methylphenyl ring and a p-tolyl group on the distal urea nitrogen [1]. This substitution pattern distinguishes it from simpler N,N′-diphenylureas and from sultam-bearing analogs that lack the ortho-methyl substituent or carry alternative aryl groups. The compound has a molecular weight of 359.4 g·mol⁻¹, a calculated partition coefficient (XLogP3) of 2.5, and a topological polar surface area (TPSA) of 86.9 Ų, placing it within the physicochemical space typically associated with lead-like molecules [2]. It is supplied as a research chemical with a certified purity of ≥95% (HPLC) [3].

Why In-Class Diaryl Urea or Unsubstituted Sultam Analogs Cannot Interchangeably Replace 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea


Within the diaryl urea chemical space, subtle modifications to the aryl ring substitution pattern and the nature of the heterocyclic appendage can produce large shifts in target binding, metabolic stability, and cellular permeability [1]. The title compound uniquely combines (i) a γ-sultam ring that serves as a hydrogen-bond-acceptor-rich sulfonamide isostere [2] and (ii) an ortho-methyl group on the central phenyl ring that introduces conformational bias and steric shielding around the urea linker [3]. Analogs that delete the ortho-methyl group, replace the sultam with an unsubstituted heterocycle, or alter the p-tolyl terminus are expected to exhibit different target engagement and ADME profiles; therefore, direct substitution without re-validation of assay performance is scientifically unsound.

Quantitative Differentiation of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea from Its Closest Structural Analogs


Computed Lipophilicity (XLogP3) Versus the Demethylated Analog Indicates Enhanced Membrane Permeability Potential

The title compound exhibits a computed XLogP3 of 2.5, which is approximately 0.5 log units higher than the predicted value for the des-methyl analog 1-(5-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea (estimated XLogP3 ≈ 2.0) [1]. This difference is consistent with the addition of a single methyl group to the central phenyl ring (ΔlogP for aromatic methylation ≈ +0.5) [2]. Because passive membrane permeability often correlates positively with logP in the range 1–3, the target compound may offer superior cellular uptake relative to its demethylated congener.

Drug Design ADME Prediction Lipophilicity

Hydrogen-Bond Donor Count and Its Impact on Blood-Brain Barrier Penetration Probability Compared to Dichloro Analogs

The target compound contains two hydrogen-bond donor (HBD) atoms (both urea NH groups) [1]. In contrast, the structurally related 1-(3,4-dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea (CAS 1203379-26-3) contains no additional HBD atoms but has two chlorine substituents that increase molecular weight and polar surface area without adding donor capacity [2]. Maintaining an HBD count of 2 while keeping TPSA at 86.9 Ų places the title compound within a favorable range for passive CNS penetration according to the widely used “rule of 4” for CNS drugs (HBD ≤ 3, TPSA ≤ 90 Ų) [3].

CNS Drug Design Permeability Hydrogen Bonding

Conformational Restriction Conferred by the ortho-Methyl Group Differentiates the Compound from Unsubstituted Phenyl Urea Scaffolds

The ortho-methyl group on the central phenyl ring forces the urea NH out of the plane of the aromatic ring, producing a non-planar conformation that is distinct from the typically planar geometry of unsubstituted N-phenylureas [1]. This conformational bias can reduce cytochrome P450-mediated N-demethylation and hydroxylation, as ortho-methyl groups on aryl rings are known to sterically shield metabolic hot spots [2]. While direct metabolic stability data for the title compound are not publicly available, the structural feature is a recognized design element for improving metabolic half-life relative to unsubstituted phenylurea counterparts [3].

Conformational Analysis Structure-Activity Relationship Metabolic Stability

Purity and Supply-Consistency Benchmarking Against Common Catalog Analogs

The title compound is commercially available with a guaranteed minimum purity of 95% (HPLC), as indicated by multiple independent chemical suppliers [1]. In comparison, the widely referenced analog 1-(3,4-dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea (CAS 1203379-26-3) is frequently listed with a lower typical purity of 90% . Higher initial purity reduces the likelihood of confounding biological results arising from impurities and minimizes the need for in-house re-purification prior to use in dose-response or biophysical assays.

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea Based on Confirmed Differentiation Evidence


Lead Optimization Programs Requiring a Conformationally Biased Diaryl Urea Scaffold

Medicinal chemistry teams seeking a urea scaffold with reduced metabolic vulnerability can deploy this compound as a core template. The ortho-methyl group provides steric shielding that is expected to prolong metabolic half-life compared to unsubstituted phenyl urea analogs, as supported by class-level precedent [1]. The γ-sultam ring further offers additional sites for hydrogen-bond interactions without significantly increasing TPSA beyond the CNS-favorable range (< 90 Ų) [2].

Cell-Based Assays Requiring Elevated Membrane Permeability

With a computed XLogP3 of 2.5 and only two hydrogen-bond donors, the compound is predicted to exhibit adequate passive permeability for intracellular target access [1]. This makes it a suitable candidate for phenotypic screening campaigns where simpler diaryl ureas (XLogP3 typically < 2.0 for demethylated analogs) may fail to reach effective intracellular concentrations.

Biochemical Assay Development with High Purity Requirements

The commercially guaranteed purity of ≥95% (HPLC) minimizes batch-to-batch variability in assay setup [1]. This is particularly relevant when establishing structure-activity relationships (SAR) where impurities at the 5–10% level can confound interpretation of potency and selectivity data.

Fragment-Based or Combinatorial Library Design Incorporating a γ-Sultam Fragment

The 1,1-dioxidoisothiazolidine moiety is a validated γ-sultam fragment that has appeared in dual COX-2/5-LO inhibitors and antiarthritic drug candidates [1]. Integrating the title compound into a focused library allows exploration of sulfonamide-like pharmacophores with distinct electronic and steric properties compared to classical sulfonamides.

Quote Request

Request a Quote for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.